Ethyl 5-[(4-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of an ethyl ester group, a morpholine ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the substituted phenyl group: This step involves the reaction of 4-ethoxybenzylamine with an appropriate benzoic acid derivative under acidic conditions to form the substituted phenyl intermediate.
Introduction of the morpholine ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-{[(4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
ETHYL 5-{[(4-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the specific substitution pattern on the phenyl ring and the presence of the morpholine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H28N2O4 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H28N2O4/c1-3-27-19-8-5-17(6-9-19)16-23-18-7-10-21(24-11-13-26-14-12-24)20(15-18)22(25)28-4-2/h5-10,15,23H,3-4,11-14,16H2,1-2H3 |
InChI Key |
DWXPTLWZIOWCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Origin of Product |
United States |
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